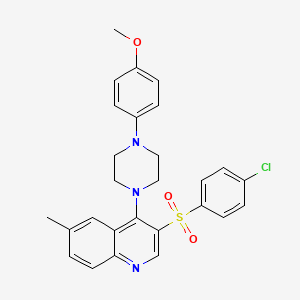
N,N'-bis(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-bis(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanediamide” is a chemical compound with the molecular formula C20H22N4O4S2. It has an average mass of 446.543 Da and a monoisotopic mass of 446.108246 Da .
Molecular Structure Analysis
The molecular structure of “N,N’-bis(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanediamide” is complex, with multiple functional groups. It includes two carbamoyl groups attached to a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl moiety, and these two moieties are linked by an ethanediamide group .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks constructed from polycarboxylate ligands and flexible bis(imidazole) ligands have demonstrated the significance of coordination modes and structural characteristics in constructing complexes with potential applications in gas storage, separation, and catalysis (Li-Xin Sun et al., 2010).
Electrochemical Properties
Research on novel copolymers containing carbazole and their electrochromic properties has been explored, indicating potential applications in electronic devices, such as displays and sensors (A. Aydın & I. Kaya, 2013). These studies emphasize the synthesis and characterization of compounds with specific electronic and optical properties for technological applications.
Catalysis and Synthesis
The synthesis and structure of bis(carbamoyl) complexes of ruthenium have been investigated, showing the potential of such compounds in catalytic processes and the synthesis of complex materials (J. Gargulak & W. Gladfelter, 1994). This research domain covers the development of new catalysts for industrial and laboratory chemical reactions.
Photoluminescent Properties
The study of metal–organic networks incorporating cadmium-cluster secondary building units has revealed the photoluminescent properties of these complexes, suggesting their use in optical materials and devices (Shuangquan Zang et al., 2009). This area explores the creation of materials that emit light upon excitation, useful in lighting and display technologies.
Electrochromic Polymeric Materials
Multicolor electrochromic poly(amide-imide)s with specific moieties have been designed, highlighting their potential in electrochromic devices for smart windows and displays, showing the versatility of organic compounds in electronic applications (Hui-min Wang & S. Hsiao, 2010).
Propriétés
IUPAC Name |
N,N'-bis(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c21-15(25)13-9-5-1-3-7-11(9)29-19(13)23-17(27)18(28)24-20-14(16(22)26)10-6-2-4-8-12(10)30-20/h1-8H2,(H2,21,25)(H2,22,26)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZIQRBTRKOBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842455.png)

![(4-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2842461.png)







![Ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate](/img/structure/B2842471.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2842475.png)